molecular formula C10H14FN3O3 B8038879 Carbonic acid;2-[2-(4-fluorophenyl)ethyl]guanidine

Carbonic acid;2-[2-(4-fluorophenyl)ethyl]guanidine

Cat. No.: B8038879
M. Wt: 243.23 g/mol
InChI Key: BFOHUELVMWPQKT-UHFFFAOYSA-N
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Description

Carbonic acid;2-[2-(4-fluorophenyl)ethyl]guanidine is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its complex structure and diverse reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of Carbonic acid;2-[2-(4-fluorophenyl)ethyl]guanidine involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:

    Initial Reaction: The starting materials undergo a series of reactions, often involving catalysts to facilitate the process.

    Intermediate Formation: The intermediate compounds are formed through various chemical reactions, such as condensation or cyclization.

    Final Product: The final compound is obtained after purification and isolation from the reaction mixture.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Carbonic acid;2-[2-(4-fluorophenyl)ethyl]guanidine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

    Addition: The compound can participate in addition reactions, where atoms or groups are added to the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

Carbonic acid;2-[2-(4-fluorophenyl)ethyl]guanidine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and signal transduction.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.

    Industry: this compound is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbonic acid;2-[2-(4-fluorophenyl)ethyl]guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Properties

IUPAC Name

carbonic acid;2-[2-(4-fluorophenyl)ethyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3.CH2O3/c10-8-3-1-7(2-4-8)5-6-13-9(11)12;2-1(3)4/h1-4H,5-6H2,(H4,11,12,13);(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOHUELVMWPQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN=C(N)N)F.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCN=C(N)N)F.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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